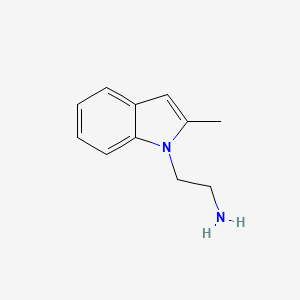
2-(2-Methyl-1H-indol-1-YL)ethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine involves a reaction with tetra (n-butyl)ammonium hydrogensulfate and sodium hydroxide in toluene . The mixture is heated up to reflux and stirred for 17 hours under an inert atmosphere . The resulting product is then purified by filtration and concentration .
Molecular Structure Analysis
The molecular formula of 2-(2-Methyl-1H-indol-1-YL)ethanamine is C11H14N2 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine include the reaction of 2-methylindole with 2-chloroethylamine hydrochloride, freshly powdered NaOH, and tetrabutyl ammonium hydrogen sulfate . The reaction is carried out in toluene at reflux conditions .
Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Methyl-1H-indol-1-YL)ethanamine is 174.24 . The compound has a mono-isotopic mass of 160.100052 Da . It has a lipophilicity log Po/w (iLOGP) of 2.14 and a consensus log Po/w of 1.86 .
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity
2-(2-Methyl-1H-indol-1-YL)ethanamine has been involved in studies examining the DNA binding and nuclease activities of certain complexes. For instance, Cu(II) complexes with ligands similar to 2-(2-Methyl-1H-indol-1-YL)ethanamine demonstrated good DNA binding propensity and minor structural changes in calf thymus DNA. These complexes showed potential in vitro cytotoxicity against cancer cell lines, indicating possible applications in cancer research (Kumar et al., 2012).
Antimicrobial Properties
Derivatives of 2-(2-Methyl-1H-indol-1-YL)ethanamine have been synthesized and tested for antimicrobial properties. These derivatives have been found to exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kumbhare et al., 2013).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using 2-(2-Methyl-1H-indol-1-YL)ethanamine. For example, the synthesis of new indole-derived thioureas has been achieved by condensation with appropriate aryl/alkylisothiocyanates, leading to potential applications in pharmaceutical chemistry (Sanna et al., 2018).
Catalytic and Synthetic Applications
The compound has been used in studies exploring catalytic activities, such as in the synthesis of trinuclear rare-earth metal amido complexes. These complexes exhibit high catalytic activity for C-P bond formation, indicating their utility in synthetic organic chemistry and materials science (Yang et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-methylindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWBKQLMZMJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365921 | |
| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-indol-1-YL)ethanamine | |
CAS RN |
883535-89-5 | |
| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-Methyl-1H-indol-1-yl)ethyl]aminesulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



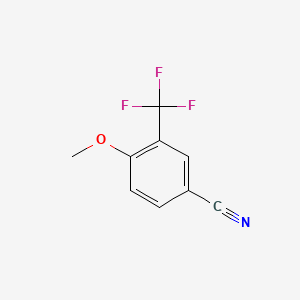

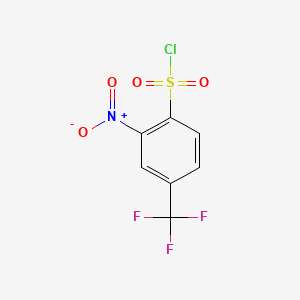


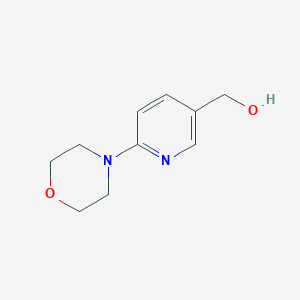
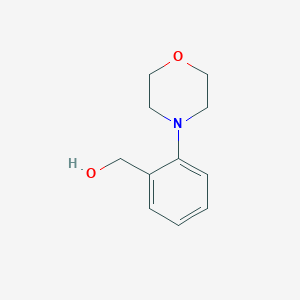
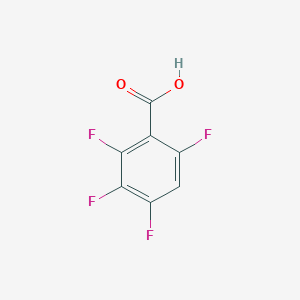

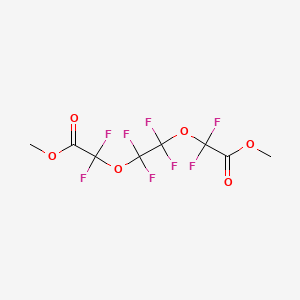
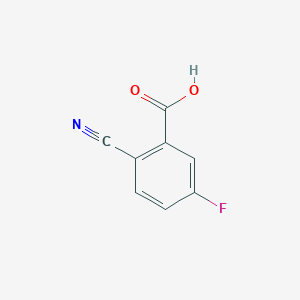

![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
